molecular formula C14H29I B3044262 2-Iodotetradecane CAS No. 137955-65-8

2-Iodotetradecane

Cat. No.: B3044262
CAS No.: 137955-65-8
M. Wt: 324.28 g/mol
InChI Key: MWYYPPKLFJEORB-UHFFFAOYSA-N
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Description

2-Iodotetradecane is an organoiodine compound with the molecular formula C14H29I. It is a derivative of tetradecane, where one hydrogen atom is replaced by an iodine atom at the second position. This compound is primarily used in organic synthesis and various chemical reactions due to its reactivity and unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodotetradecane can be synthesized through the iodination of tetradecane. One common method involves the reaction of tetradecane with iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions. The reaction typically proceeds as follows:

C14H30+I2C14H29I+HI\text{C}_{14}\text{H}_{30} + \text{I}_2 \rightarrow \text{C}_{14}\text{H}_{29}\text{I} + \text{HI} C14​H30​+I2​→C14​H29​I+HI

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method includes the use of iodinating agents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a catalyst to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Iodotetradecane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other organic molecules.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Coupling: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in organic solvents.

Major Products:

Scientific Research Applications

2-Iodotetradecane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: Employed in the modification of biomolecules for labeling and tracking purposes.

    Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-iodotetradecane primarily involves its reactivity due to the presence of the iodine atom. The iodine atom is a good leaving group, making the compound highly reactive in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .

Comparison with Similar Compounds

    1-Iodotetradecane: Similar structure but with the iodine atom at the first position.

    2-Bromotetradecane: Similar reactivity but with a bromine atom instead of iodine.

    2-Chlorotetradecane: Less reactive than 2-iodotetradecane due to the presence of a chlorine atom.

Uniqueness: this compound is unique due to the presence of the iodine atom at the second position, which imparts specific reactivity and properties. The iodine atom’s larger size and lower bond dissociation energy compared to bromine and chlorine make this compound more reactive in substitution and coupling reactions .

Properties

IUPAC Name

2-iodotetradecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29I/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h14H,3-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYYPPKLFJEORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510173
Record name 2-Iodotetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137955-65-8
Record name 2-Iodotetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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